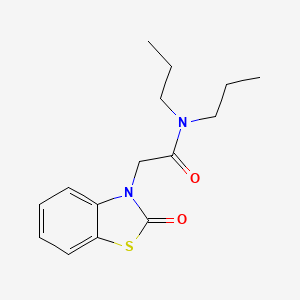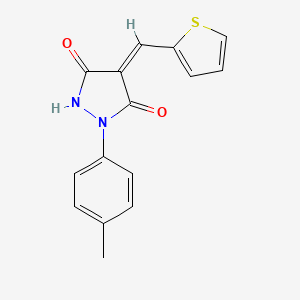
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione, also known as MTDP, is a chemical compound that has been studied for its potential applications in scientific research. MTDP belongs to the class of pyrazolidinedione derivatives and has shown promising results in various research studies.
Mechanism of Action
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, leading to an increase in the levels of this neurotransmitter. 1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione also acts as a dopamine receptor agonist, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. 1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has several advantages for lab experiments, including its ease of synthesis and relatively low cost compared to other compounds with similar pharmacological properties. However, one limitation of 1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione. One area of interest is the development of novel derivatives of 1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione with improved pharmacological properties. Another area of interest is the investigation of the compound's potential effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, further studies are needed to explore the potential therapeutic effects of 1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis.
Synthesis Methods
The synthesis of 1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione involves the reaction of 4-methylbenzaldehyde and 2-thiophenecarboxaldehyde with hydrazine hydrate in ethanol. The resulting product is then treated with acetic anhydride and sodium acetate to obtain 1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione. The purity of the compound can be improved by recrystallization from ethanol.
Scientific Research Applications
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the management of pain and inflammation.
properties
IUPAC Name |
(4Z)-1-(4-methylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-4-6-11(7-5-10)17-15(19)13(14(18)16-17)9-12-3-2-8-20-12/h2-9H,1H3,(H,16,18)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUDZBXDLRTJFA-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-1-(4-methylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetyl-4-(4-bromophenyl)-2-[(2-ethoxyethyl)thio]-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5036184.png)

![2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate](/img/structure/B5036196.png)
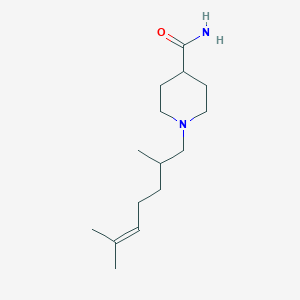

![N-[5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5036211.png)
![1-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5036226.png)
![4-(5-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5036235.png)

![N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5036242.png)
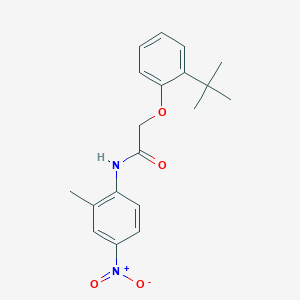
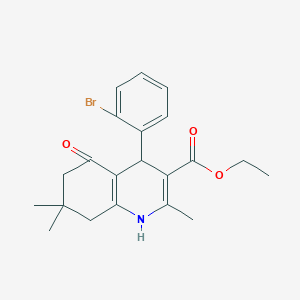
![N-allyl-N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5036287.png)
